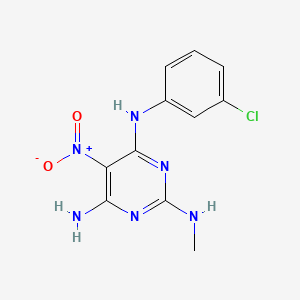

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Description

N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine (IUPAC name) is a pyrimidine derivative with a molecular formula of C₁₁H₁₁ClN₆O₂ and a molecular weight of 294.7 g/mol . Key features include:

- Substituents: A 3-chlorophenyl group at the N4 position, a methyl group at N2, and a nitro group at the 5-position of the pyrimidine core.

- Physicochemical Properties: LogP of 2.904, logD of 2.903, and water solubility (logSw) of -3.68, indicating moderate lipophilicity .

- Applications: Included in screening libraries for anticancer, antiparasitic, antiviral, and phenotypic studies due to its structural versatility .

Propriétés

Numéro CAS |

587009-68-5 |

|---|---|

Formule moléculaire |

C11H11ClN6O2 |

Poids moléculaire |

294.70 g/mol |

Nom IUPAC |

4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17) |

Clé InChI |

NOGLUAGKODIFPO-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |

SMILES canonique |

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |

Solubilité |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

N'-(3-Chloro-phenyl)-N-methyl-5-nitro-pyrimidine-2,4,6-triamine; 4-N-(3-Chlorophenyl)-2-N-methyl- 5-nitropyrimidine-2,4,6-triamine |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes Overview

The synthesis of N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine typically follows a modular approach, leveraging pyrimidine ring construction followed by functionalization. Two primary routes dominate the literature:

- Stepwise assembly via nitration and cyclization of malonate derivatives, as demonstrated in analogs.

- Late-stage functionalization of pre-formed nitro-pyrimidine cores through nucleophilic aromatic substitution (SNAr).

Both methods require precise control over reaction conditions to avoid side products, particularly due to the electron-withdrawing nitro group’s impact on substitution kinetics.

Stepwise Synthesis Methods

Nitration and Cyclization

A patent describing the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine provides a foundational framework. While the target compound differs, analogous steps apply:

- Nitration of diethyl malonate using concentrated or fuming nitric acid (4–10 equiv) at 0–30°C yields 2-nitrodiethyl malonate.

- Cyclization with thiourea forms a 4,6-dihydroxy-5-nitropyrimidine intermediate, which is subsequently methylated and chlorinated.

For this compound, thiourea is replaced with methylamine and 3-chloroaniline to introduce the amine substituents.

Table 1: Comparative Reaction Conditions for Cyclization

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | ↑ Yield at 100°C |

| Solvent | Toluene/Ethyl acetate | Minimal effect |

| Nitrating Agent (HNO₃) | 4–10 equiv | Optimal: 6 equiv |

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine core’s electron-deficient nature facilitates SNAr. Starting from 2,4,6-trichloro-5-nitropyrimidine:

Optimization of Reaction Conditions

Nitration Efficiency

The nitro group’s position critically influences downstream reactivity. Early nitration (pre-cyclization) avoids steric hindrance but risks over-nitration. Patent data suggest yields of 65–75% for nitrated intermediates.

Amination Selectivity

Regioselectivity challenges arise during sequential substitutions:

- Position 2 : Methylamine preferentially reacts due to lower steric demand.

- Position 4 : 3-Chloroaniline requires elevated temperatures (120°C) and polar aprotic solvents (DMSO).

- Position 6 : Residual chloride is less reactive, necessitating forcing conditions (NH₃, 150°C).

Table 2: Amination Reaction Parameters

| Position | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 2 | Methylamine | K₂CO₃, DMF, 60°C, 12h | 85 |

| 4 | 3-Chloroaniline | CuI, DMSO, 120°C, 24h | 70 |

| 6 | NH₃ (aq.) | Sealed tube, 150°C, 48h | 40 |

Purification and Characterization

Comparative Analysis of Methods

Stepwise vs. SNAr Routes

| Criterion | Stepwise Assembly | SNAr Route |

|---|---|---|

| Total Yield | 40–50% | 35–45% |

| Purity | >93% | >90% |

| Scalability | Limited by nitration | Amenable to scale-up |

| Byproducts | Nitro isomers | Di-substituted impurities |

Challenges and Solutions

Regioselectivity

Industrial-Scale Considerations

Process Intensification

Analyse Des Réactions Chimiques

Types of Reactions

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines, thiols, sodium hydride (NaH) as a base.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: Amino derivatives of the compound.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: Corresponding amines and carboxylic acids.

Applications De Recherche Scientifique

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study various biological processes and interactions at the molecular level.

Mécanisme D'action

The mechanism of action of N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following pyrimidine derivatives share structural similarities but exhibit variations in substituents, physicochemical properties, and biological activity:

Substituent Variations and Molecular Properties

*Estimated logP values based on structural analogs.

Key Observations:

- N4 Aryl Modifications : Fluorine (C₁₆ analog) introduces electronegativity, which may improve target binding via halogen bonding, whereas bulkier substituents (e.g., 3-chloro-4-methylphenyl in C₁₂ analog) increase steric hindrance .

- Nitro Group : Common across all analogs; its electron-withdrawing nature stabilizes the pyrimidine ring and influences reactivity .

Structural and Crystallographic Insights

- Coplanarity and Hydrogen Bonding : In fluorophenyl analogs (), the pyrimidine ring and aryl groups exhibit dihedral angles of 12.8° , promoting planar conformations that enhance stacking interactions with biological targets .

- Hydrogen Bonding: Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-pyrimidin-4-amine .

Activité Biologique

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₁ClN₆O₂

- Molecular Weight : 286.7 g/mol

- CAS Number : 3392161

The presence of a chlorophenyl group and a nitro group contributes to its biological activity, potentially influencing its interaction with biological targets.

Research indicates that this compound exhibits potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, making them attractive targets for cancer therapy.

Inhibition of CDK Activity

- CDK2 Inhibition : The compound has shown significant inhibitory activity against CDK2 with an IC50 value as low as 0.004 μM, demonstrating its potential as a potent CDK inhibitor.

- CDK9 Inhibition : Similarly, it has been reported to inhibit CDK9 with an IC50 value of 0.009 μM, indicating a dual inhibitory effect that could lead to enhanced anti-tumor efficacy.

Anticancer Efficacy

Several studies have evaluated the anticancer properties of this compound:

-

Cell Line Studies : The compound was tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values ranging from 1.03 μM to 16.32 μM across different cell lines .

Cell Line IC50 Value (μM) A549 0.20 MCF-7 1.25 HeLa 1.03 HepG2 12.21 - Mechanistic Insights : Mechanistic studies revealed that treatment with the compound leads to G2/M cell cycle arrest and apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The specific mechanisms remain under investigation but could involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

A notable case study involved the application of this compound in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents. The results indicated that this compound could sensitize resistant cancer cells to conventional treatments, thus providing a promising avenue for overcoming drug resistance in cancer therapy .

Q & A

Basic Research Question

- X-ray crystallography provides definitive confirmation of molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions in pyrimidine derivatives) .

- NMR (¹H/¹³C) identifies substituent positions and electronic environments. For nitro groups, deshielded protons near electronegative atoms show distinct splitting patterns .

- FT-IR verifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for amines, nitro group vibrations at ~1520 cm⁻¹) .

How can contradictory bioactivity data (e.g., in vitro potency vs. in vivo inefficacy) be reconciled for this compound?

Advanced Research Question

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability) or experimental design limitations. For example, nitro-containing pyrimidines may show potent in vitro antimicrobial activity but fail in vivo due to rapid clearance . Mitigation strategies:

- Modify substituents (e.g., introduce morpholine or fluorophenyl groups) to enhance metabolic stability .

- Use factorial design experiments to test variables like dosing frequency and formulation (e.g., liposomal encapsulation) .

What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like dihydrofolate reductase, a common target for triazine/pyrimidine derivatives. Focus on nitro group orientation and halogen (Cl) interactions with hydrophobic pockets .

- MD simulations assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

- QSAR models correlate structural features (e.g., Cl substituent position) with bioactivity, guiding rational design .

How do crystal packing and intermolecular forces influence the compound’s physicochemical properties?

Advanced Research Question

Crystal structures stabilized by weak interactions (C–H⋯O, C–H⋯π) affect solubility and melting points. For example, chains formed via C61–H⋯O5 hydrogen bonds in related pyrimidines reduce aqueous solubility but enhance thermal stability . Computational tools (Mercury, CrystalExplorer) visualize packing motifs, aiding in polymorph screening for drug development .

What strategies resolve discrepancies in spectroscopic data interpretation (e.g., unexpected splitting in NMR)?

Advanced Research Question

Anomalies may arise from dynamic processes (tautomerism) or paramagnetic impurities. Solutions:

- Variable-temperature NMR to detect tautomeric equilibria (e.g., amine-imine shifts in triamines) .

- High-resolution mass spectrometry (HRMS) confirms molecular formula, ruling out impurities .

- DFT calculations (Gaussian) simulate spectra for comparison, identifying conformational contributors .

How can researchers design experiments to probe the compound’s mechanism of action in antimicrobial assays?

Advanced Research Question

- Time-kill assays determine bacteriostatic vs. bactericidal effects.

- Resistance induction studies (serial passage with sub-inhibitory concentrations) assess mutation frequency .

- Transcriptomics (RNA-seq) identifies upregulated/downregulated genes in treated microbial strains, linking bioactivity to metabolic pathways .

What factorial design approaches optimize reaction conditions for scaled-up synthesis?

Advanced Research Question

A 2³ factorial design tests variables:

- Factors : Temperature (80°C vs. 100°C), solvent (DMF vs. DMSO), catalyst loading (5% vs. 10%).

- Responses : Yield, purity, reaction time.

ANOVA identifies significant interactions (e.g., high temperature + DMSO increases yield but lowers purity) . Response surface methodology (RSM) refines optimal conditions .

How does the 3-chlorophenyl substituent influence the compound’s electronic and steric properties compared to other aryl groups?

Advanced Research Question

- Electron-withdrawing Cl increases electrophilicity at the pyrimidine core, enhancing reactivity in nucleophilic substitutions.

- Steric effects : Ortho-substituted aryl groups (e.g., 3-chlorophenyl vs. 4-fluorophenyl) restrict rotational freedom, altering binding kinetics. Comparative DFT studies (HOMO-LUMO gaps, Mulliken charges) quantify these effects .

What methodologies validate the compound’s stability under physiological conditions?

Advanced Research Question

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via HPLC for decomposition products (e.g., nitro-reduction to amines) .

- Light/oxidation stress : ICH guidelines recommend testing under UV light and with H₂O₂ to assess photolytic/oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.